molecular formula C6H11N3O B11921418 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B11921418
M. Wt: 141.17 g/mol
InChI Key: HLMOXJDQNDGESR-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and other fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scalability, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A regioisomer with similar structural properties but different electronic environments.

    1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.

    1,2,5-Oxadiazole:

Uniqueness

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine

InChI

InChI=1S/C6H11N3O/c1-2-6-8-5(3-4-7)9-10-6/h2-4,7H2,1H3

InChI Key

HLMOXJDQNDGESR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)CCN

Origin of Product

United States

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